molecular formula C14H17F3N4O2S B2856865 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034407-05-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2856865
CAS No.: 2034407-05-9
M. Wt: 362.37
InChI Key: PPJKBQLETGISAD-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the triazole ring and the trifluoromethyl group may impart unique pharmacological activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and the trifluoromethyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(fluoromethyl)benzenesulfonamide
  • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(chloromethyl)benzenesulfonamide
  • N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(bromomethyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethyl)benzenesulfonamide lies in the presence of the trifluoromethyl group, which can significantly alter the compound’s chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2S/c1-10(2)13(9-21-18-7-8-19-21)20-24(22,23)12-5-3-11(4-6-12)14(15,16)17/h3-8,10,13,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKBQLETGISAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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